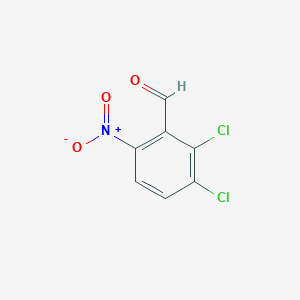

2,3-Dichloro-6-nitrobenzaldehyde

Overview

Description

2,3-Dichloro-6-nitrobenzaldehyde: is an organic compound with the molecular formula C7H3Cl2NO3 and a molecular weight of 220.01 g/mol . It appears as a solid with a white to pale yellow crystalline appearance and has a strong, irritating odor . This compound is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but only slightly soluble in water . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dichloro-6-nitrobenzaldehyde typically involves the nitration of 3,4-dichloronitrobenzene followed by oxidation . The process can be summarized as follows:

Nitration: 3,4-Dichloronitrobenzene is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-nitrobenzaldehyde undergoes various chemical reactions, including:

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide, sodium ethoxide.

Condensation: Primary amines, hydrazines.

Major Products:

Reduction: 2,3-Dichloro-6-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Condensation: Schiff bases, hydrazones.

Scientific Research Applications

Introduction to 2,3-Dichloro-6-nitrobenzaldehyde

This compound is an aromatic compound with the molecular formula . It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzaldehyde structure. This compound serves as a significant intermediate in various chemical syntheses, particularly in the fields of pharmaceuticals and agrochemicals.

Synthesis of Pharmaceutical Intermediates

This compound plays a crucial role as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is used in the preparation of anagrelide , a drug utilized for its ability to reduce platelet counts in patients with essential thrombocythemia. The compound is converted into ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, which is pivotal in the synthesis of anagrelide .

Agrochemical Development

In the agrochemical sector, this compound is involved in the production of various pesticides. Its derivatives are synthesized to enhance agricultural productivity by controlling pest populations. For instance, it serves as a precursor for the synthesis of 2,3-dichloro-6-nitroaniline , which is utilized in formulating certain herbicides .

Material Science and Organic Synthesis

The compound is also significant in material science for developing new organic materials with specific electronic properties. Its derivatives can be synthesized for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitro group enhances electron-withdrawing properties, making these compounds suitable for various electronic applications .

Research has indicated that compounds derived from this compound exhibit various biological activities. For example, studies have shown that certain derivatives possess antimicrobial properties and can act against pathogens like Mycobacterium tuberculosis and Moraxella catarrhalis. The structural modifications involving this compound have been explored to enhance efficacy and reduce toxicity .

Case Study 1: Synthesis of Anagrelide

A detailed process for synthesizing ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride from this compound has been documented. The synthesis involves several steps:

- Formation of Benzonitrile : The initial step involves converting this compound into 2,3-dichloro-6-nitrobenzonitrile via a cyanation reaction.

- Reduction : The nitrile group is then reduced to an amine.

- Formation of Glycine Derivative : The final step involves coupling with glycine to yield the desired product.

This method emphasizes safety and efficiency improvements over previous approaches that utilized more hazardous reagents .

Case Study 2: Agrochemical Applications

Research into the synthesis of 2,3-dichloro-6-nitroaniline from this compound highlights its use in developing herbicides. The production process was optimized to achieve high yields while minimizing environmental impact. This study illustrates the transition from laboratory-scale synthesis to potential industrial applications with improved reaction conditions and reduced by-products .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-nitrobenzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors . The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of Schiff bases or other derivatives that can modulate biological activity . The chlorine atoms can participate in substitution reactions, altering the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

- 2,4-Dichloro-6-nitrobenzaldehyde

- 2,5-Dichloro-6-nitrobenzaldehyde

- 2,6-Dichloro-3-nitrobenzaldehyde

Comparison: 2,3-Dichloro-6-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and applications . Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions due to the electronic effects of the chlorine and nitro groups . This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .

Biological Activity

2,3-Dichloro-6-nitrobenzaldehyde (DCNBA) is a chemical compound with significant relevance in medicinal chemistry and agricultural applications. Its structure, characterized by two chlorine atoms and a nitro group on a benzaldehyde backbone, contributes to its biological activity. This article reviews the biological properties of DCNBA, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 220.01 g/mol

- Structure : Contains two chlorine atoms at the 2 and 3 positions and a nitro group at the 6 position of the benzaldehyde ring.

Antimicrobial Activity

Research indicates that DCNBA exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against protozoan infections, particularly against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The compound demonstrated IC values significantly lower than those of standard treatments, suggesting strong potential as an antiprotozoal agent .

Cytotoxicity

DCNBA has shown promising cytotoxic effects in various cancer cell lines. In vitro assays revealed that it could inhibit the proliferation of human malignant cells while sparing non-malignant cells, indicating a selective cytotoxic profile. The mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for developing targeted cancer therapies .

Pesticidal Properties

As an intermediate in the synthesis of herbicides like aclonifen, DCNBA has been evaluated for its pesticidal activity. The compound's chlorinated structure enhances its efficacy as a herbicide by disrupting essential biochemical pathways in target plants .

Synthesis Methods

The synthesis of DCNBA typically involves halogenation and nitration reactions. One common method includes:

- Starting Material : 2,3-dichlorobenzaldehyde.

- Reagents : Nitrating agents such as nitric acid or sulfuric acid.

- Conditions : Controlled temperatures to facilitate selective nitration without excessive side reactions.

This method allows for high yields while minimizing environmental impact due to the use of less toxic solvents .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dichloro-6-nitrobenzaldehyde with high purity?

- Methodological Answer : Synthesis typically involves nitration and halogenation steps. For example, starting with benzaldehyde derivatives, sequential nitration (HNO₃/H₂SO₄) and chlorination (Cl₂ or SOCl₂) can yield the target compound. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-nitration or side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Characterization should include melting point analysis and spectroscopic validation (e.g., IR for aldehyde and nitro groups) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- IR Spectroscopy : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .

- NMR : ¹H NMR can identify aromatic protons (downfield shifts due to electron-withdrawing nitro and chloro groups) and the aldehyde proton (~10 ppm). ¹³C NMR verifies carbonyl carbon and aromatic ring carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₃Cl₂NO₃, exact mass 218.94 g/mol) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Based on analogs like 4-nitrobenzaldehyde:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators to prevent particulate exposure .

- Environmental Control : Avoid spills into drains; collect waste in labeled containers for hazardous chemical disposal .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group (-NO₂) at position 6 and chloro groups at positions 2 and 3 create a highly electron-deficient aromatic ring. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites. Experimentally, monitor NAS reactions (e.g., with amines or thiols) using HPLC or LC-MS to track regioselectivity and kinetic outcomes. Compare results with computational models to validate electronic effects .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermodynamic properties?

- Methodological Answer : Discrepancies in properties like melting point or solubility may arise from impurities or model limitations. Steps include:

- Reproducibility Checks : Repeat experiments with rigorously purified samples.

- Computational Calibration : Refine DFT methods (e.g., B3LYP/6-31G*) using experimental data as benchmarks.

- Statistical Analysis : Apply Bland-Altman plots or t-tests to quantify systematic errors .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (absorbance changes at λmax ~300 nm) or HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Compare with accelerated aging studies (40–80°C) .

Properties

IUPAC Name |

2,3-dichloro-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYQPLPGNFOLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459088 | |

| Record name | 2,3-dichloro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75618-41-6 | |

| Record name | 2,3-Dichloro-6-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75618-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dichloro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitrobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6FKF5ADP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.